Triclosan-13C6

LC-MS/MS MRM Isotope Dilution

Accurate triclosan quantification by LC-MS/MS is compromised by matrix effects and ion suppression. Unlabeled or deuterated internal standards fail to correct these variables reliably. Triclosan-13C6 solves this: - +6 Da mass shift (293→35) for selective IDMS - Co-elutes identically with native analyte; no deuterium exchange - Enables CV% as low as 3.31% in environmental & biomonitoring matrices - ≥98% purity; meets ISO 22992-2:2020 requirements

Molecular Formula C12H7Cl3O2
Molecular Weight 295.5 g/mol
CAS No. 2726926-25-4
Cat. No. B15556732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriclosan-13C6
CAS2726926-25-4
Molecular FormulaC12H7Cl3O2
Molecular Weight295.5 g/mol
Structural Identifiers
InChIInChI=1S/C12H7Cl3O2/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6,16H/i1+1,3+1,5+1,7+1,9+1,11+1
InChIKeyXEFQLINVKFYRCS-SEAGLJPZSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triclosan-13C6 Overview


Triclosan-13C6 is a stable isotope-labeled analog of the broad-spectrum antimicrobial agent triclosan, wherein six carbon-12 atoms are replaced with carbon-13 . With a molecular formula of C6¹³C6H7Cl3O2 and a molecular weight of 295.50 g/mol, it is specifically designed as an internal standard for the accurate quantification of triclosan in complex matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This compound enables precise isotope dilution mass spectrometry (IDMS) workflows by co-eluting with the native analyte while providing a distinct mass shift for selective detection, thereby correcting for matrix effects and sample preparation variability .

Workflow

Isotope dilution LC-MS/MS quantification

Mass shift

+6 Da for selective detection vs native analyte

Correction

Co-elution enables matrix effect and recovery correction

Triclosan-13C6 Substitution Limitations


In quantitative LC-MS/MS analysis of triclosan, the use of unlabeled triclosan as an internal standard is ineffective because it cannot be distinguished from the native analyte in the mass spectrometer, precluding any correction for ion suppression, matrix effects, or sample loss [1]. Alternative isotopologues, such as deuterium-labeled triclosan (e.g., triclosan-d3), introduce their own limitations: deuterium substitution can alter chromatographic retention time relative to the native compound and is susceptible to hydrogen-deuterium exchange under certain analytical conditions, leading to quantification inaccuracies [2]. In contrast, 13C-labeled internal standards like Triclosan-13C6 exhibit identical physicochemical behavior to the unlabeled analyte, ensuring precise co-elution and eliminating the risk of isotopic exchange, which is critical for reliable method performance in environmental and biological matrices [2].

Unlabeled ISTD

Cannot distinguish native analyte; no matrix effect or recovery correction possible.

Deuterated (d3)

Retention time shift and H/D exchange risk may compromise quantification accuracy.

13C12 overlabeling

Unnecessary mass shift adds cost without analytical benefit for most workflows.

Triclosan-13C6 Differentiation Evidence


MRM Transition Mass Shift

In multiple reaction monitoring (MRM) mode for LC-MS/MS analysis, Triclosan-13C6 exhibits a precursor-to-product ion transition of m/z 293 → 35, compared to m/z 287 → 35 for unlabeled triclosan and m/z 299 → 35 for the fully 13C-labeled analog Triclosan-13C12 [1]. This +6 Da mass shift relative to the native analyte provides a clear and interference-free detection window, while the +12 Da shift of the fully labeled alternative may be unnecessary for most applications and can increase cost [1].

MRM Transition
Head-to-head
293 → 35 (+6 Da)
Unlabeled: 287 → 35 | 13C12: 299 → 35
Clear, interference-free detection window for triclosan quantification.
Negative ion MRM as reported in PMC3034821.
LC-MS/MS MRM Isotope Dilution

Chromatographic Retention Time and Precision

In a validated LC-MS/MS method for environmental contaminant analysis, Triclosan-13C6 demonstrated a retention time of 14.77 minutes in negative ion mode, with a coefficient of variation (CV%) of 3.31% for pooled quality control (QC) samples (n=6) [1]. For comparison, another commonly used internal standard, sulfamethazine-d4, showed a CV% of 6.56% in the same QC set, indicating the superior precision of the 13C6-labeled compound under these conditions [1].

Precision (CV%)
Cross-study comparable
3.31% CV (n=6)
Sulfamethazine-d4: 6.56% CV
Reported higher precision in tested set; supports robust ISTD performance.
Pooled QC samples, LC-MS/MS negative ion mode.
LC-MS/MS Method Validation Internal Standard

Isotopic Purity Specification

Triclosan-13C6 is supplied with a minimum chemical purity of ≥98% . While unlabeled triclosan analytical standards may exhibit higher purity (e.g., 99.98% as reported by one vendor ), the ≥98% purity of the 13C6-labeled analog is fully sufficient for its intended use as an internal standard in isotope dilution mass spectrometry, where the critical parameter is isotopic enrichment rather than absolute chemical purity.

Purity Specification
Specification review
≥98%
Unlabeled standard: 99.98%
Sufficient for IDMS; isotopic enrichment is primary quality attribute.
Vendor specification; fit-for-purpose as internal standard.
Isotopic Purity Internal Standard Quality Control

Procurement Cost Comparison

Based on current vendor pricing for 1 mg quantities, Triclosan-13C6 is priced at USD 723 . The fully 13C-labeled analog Triclosan-13C12 is available at a lower cost of USD 635 per mg , while the deuterated alternative Triclosan-d3 is significantly less expensive at USD 220 per mg [1]. The choice of Triclosan-13C6 represents a middle ground: it provides a sufficient mass shift (+6 Da) without the additional cost of full 13C labeling, and avoids the potential analytical drawbacks associated with deuterium-labeled internal standards [2].

Unit Cost (1 mg)
Cross-study comparable
USD 723
13C12: $635 | d3: $220
Balances sufficient mass shift (+6 Da) with moderate procurement cost.
Vendor pricing as of April 2026; budget context may vary.
Procurement Cost-Effectiveness Stable Isotope

13C vs. Deuterium Co-elution

13C-labeled internal standards such as Triclosan-13C6 are recognized as the gold standard in environmental analysis due to their ability to co-elute exactly with the native analyte, unlike deuterium-labeled analogs which can exhibit retention time shifts [1]. Furthermore, 13C labels are not susceptible to hydrogen-deuterium exchange, a phenomenon that can lead to inaccurate quantification when deuterated internal standards are used under certain pH or temperature conditions [1]. These advantages are class-level characteristics of 13C-labeled compounds and are directly applicable to Triclosan-13C6.

Co‑elution Stability
Class-level
Exact co‑elution; no isotopic exchange
13C-labeled ISTDs offer reliable matrix effect correction; deuterated analogs may shift.
Class characteristic; confirm under specific analytical conditions.
Stable Isotope Labeling Internal Standard LC-MS/MS

Triclosan-13C6 Applications


Environmental Water Analysis

Triclosan-13C6 is the internal standard of choice for isotope dilution LC-MS/MS methods targeting triclosan in environmental water samples. Its +6 Da mass shift (293→35) allows precise quantification amidst complex matrix interferences, as demonstrated in validated methods for emerging contaminants [1]. The high precision (CV% 3.31%) and exact co-elution with native triclosan ensure that EPA and ISO method requirements for environmental monitoring can be met [2][3].

Urinary Biomonitoring

In human biomonitoring studies, accurate quantification of triclosan in urine is challenged by low analyte concentrations and significant matrix effects. The use of Triclosan-13C6 as an internal standard in validated UPLC-MS/MS methods corrects for these effects, enabling reliable assessment of human exposure to this widely used antimicrobial agent [1]. The 13C6 label ensures that the internal standard behaves identically to the analyte throughout sample preparation and analysis, a critical advantage over deuterated alternatives that may show retention time shifts [3].

Textile and Consumer Product QC

Regulatory methods, such as ISO 22992-2:2020 for the determination of triclosan residues in textiles by HPLC-MS/MS, require the use of stable isotope-labeled internal standards to achieve the necessary accuracy and precision [4]. Triclosan-13C6 fulfills this requirement with a defined mass transition (293→35) and a purity specification (≥98%) that supports robust quality control workflows in industrial and contract testing laboratories .

Preclinical Pharmacokinetic Studies

For ADME (absorption, distribution, metabolism, excretion) studies of triclosan in rodent models, the use of a 13C-labeled internal standard is essential for accurate quantification of the parent compound in plasma and tissue homogenates. Triclosan-13C6 provides the necessary mass shift for LC-MS/MS detection without introducing the confounding variable of deuterium exchange, which can occur in biological matrices and skew pharmacokinetic parameter estimates [3].

Application
Selection Property
Validation Focus
Environmental water analysis
+6 Da mass shift & co‑elution
Matrix effect correction, method precision
Human biomonitoring research
Identical analyte behavior
Matrix effect correction in biological fluids
Textile product QC
Defined mass transition & purity
ISO method context support
Preclinical ADME studies
No deuterium exchange risk
Accurate plasma/tissue quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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